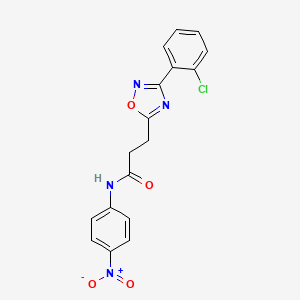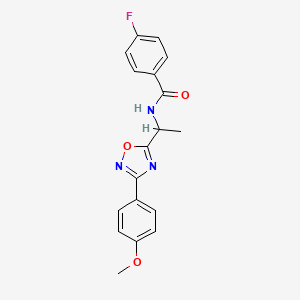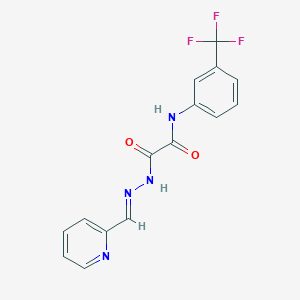![molecular formula C15H17N3O5S2 B7692113 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide CAS No. 693266-28-3](/img/structure/B7692113.png)
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that catalyze the removal of acetyl groups from histone proteins. HDACs play a crucial role in regulating gene expression and epigenetic modifications, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting HDACs, this compound increases the acetylation of histone proteins, leading to changes in gene expression and epigenetic modifications that can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes, including cell cycle progression, apoptosis, DNA damage response, and angiogenesis. In cancer, this compound has been shown to induce tumor cell apoptosis, inhibit tumor growth, and sensitize tumor cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In inflammatory diseases, this compound has been shown to reduce inflammation and inhibit the activity of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide is its specificity for HDACs, which allows for targeted modulation of gene expression and epigenetic modifications. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unintended consequences and adverse effects. Additionally, the optimal dosing and treatment regimen for this compound in various diseases are still being investigated.
Zukünftige Richtungen
For research on 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide include investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the optimal dosing and treatment regimen for this compound in various diseases, as well as its potential for combination therapy with other drugs. Finally, the development of more specific and potent HDAC inhibitors, including this compound analogs, may provide new therapeutic options for various diseases.
Synthesemethoden
The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-aminophenyl)sulfonamide to form the intermediate, 2-[(4-methylphenyl)sulfonylamino]acetamide. This intermediate is then reacted with chloroacetyl chloride to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to induce tumor cell apoptosis and inhibit tumor growth by regulating gene expression and epigenetic modifications. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of HDACs. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-11-2-6-14(7-3-11)25(22,23)17-10-15(19)18-12-4-8-13(9-5-12)24(16,20)21/h2-9,17H,10H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPMURGPSKXMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
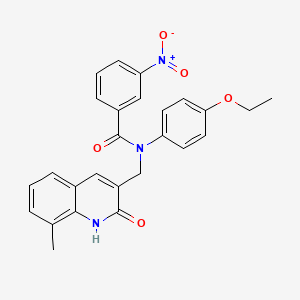
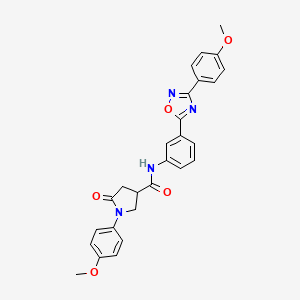
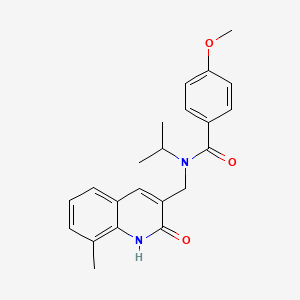
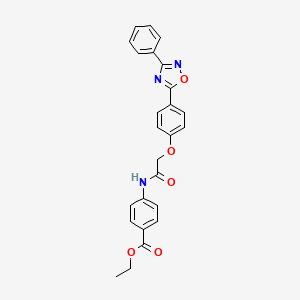


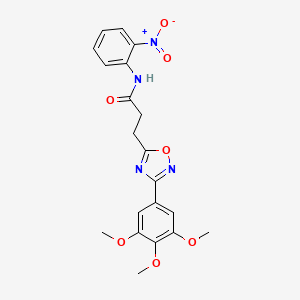
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)

